6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Overview
Description
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the empirical formula C8H8BrClN2O2 . It belongs to the group of synthetic nicotinamide analogues. The molecular weight of this compound is 279.52 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCON(C)C(=O)c1ccc(Br)nc1Cl
. This indicates the presence of a bromine and a chlorine atom in the molecule, along with a methoxy group and a methylnicotinamide group. Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Brominated Compounds in Environmental and Atmospheric Chemistry
Methyl Bromide Emissions from Biomass Burning :
- Bromine atoms are highly efficient in destroying stratospheric ozone, and methyl bromide is a significant source of stratospheric bromine. Methyl bromide emissions were identified from biomass burning, contributing majorly (approximately 30%) to the stratospheric bromine budget (Man� & Andreae, 1994).
Impact on Soil Chemistry and Agriculture :
- The movement of bromide and pesticides to tile drains under different cropping practices has been studied, indicating that bromide can migrate deeper into the soil than herbicides and shows an event-driven behavior in drainage water (Fortin et al., 2002).
Alternatives to Methyl Bromide for Pest Control :
- Methyl bromide, used for pest and pathogen control, has alternatives like phosphine, sulfuryl fluoride, and carbonyl sulfide due to its ozone-depleting potential. The choice of alternatives depends on individual situations, and integrated pest management tactics are among the most promising strategies (Fields & White, 2002).
Role of Bromine in Atmospheric Chemistry :
- Bromine acts as a catalyst for the recombination of ozone and can be more efficient than nitric oxide or chlorine. The lower atmosphere contains bromine from various sources, and its role in ozone reduction has been a subject of study (Wofsy, McElroy, & Yung, 1975).
Synthesis and Applications in Organic Chemistry :
- Brominated compounds like 2-bromo-6-methoxynaphthalene are important intermediates in the preparation of non-steroidal anti-inflammatory agents. The synthesis methods and the choice of reagents have significant environmental and toxicological implications (Xu & He, 2010).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJHFRHUONIJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)Br)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673928 | |
Record name | 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-12-8 | |
Record name | 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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